molecular formula C7H11NO2 B1388854 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 1169708-23-9

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No. B1388854
M. Wt: 141.17 g/mol
InChI Key: GZNUHXSVDHMLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a unique chemical compound. It is a derivative of the basic penicillin nucleus . It is a solid substance .


Synthesis Analysis

The synthesis of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid involves a variety of methods. One method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . Another method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .


Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid can be represented by the SMILES string O=C (O)C1 (C2)N (CC3=CC=CC=C3)CCC2C1 .


Chemical Reactions Analysis

The chemical reactions involving 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid are diverse. For instance, it can undergo a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo [2.2.1]heptanes .


Physical And Chemical Properties Analysis

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a solid substance . Its InChI key is PXSPEDFYJGUBQE-UHFFFAOYSA-N .

Scientific Research Applications

1. Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes

  • Application Summary : This research describes the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes using a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
  • Methods and Procedures : The reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
  • Results and Outcomes : The study successfully synthesized oxygenated 2-azabicyclo[2.2.1]heptanes, which could be further functionalized to create a variety of bridged aza-bicyclic structures .

2. High-Energy Density Compounds (HEDCs)

  • Application Summary : This study designed new high-energy density compounds (HEDCs) using a series of new bicyclo[2.2.1]heptane derivatives containing an aza nitrogen atom and nitro substituent .
  • Methods and Procedures : The density, heat of sublimation, and impact sensitivity of these compounds were estimated by electrostatic potential analysis of the molecular surface .
  • Results and Outcomes : The study found that the number of aza nitrogen atoms and NO2 groups are two important factors for improving HOF, density, and detonation properties. Thermal stability generally decreases with increasing nitro groups .

3. Construction of Biologically Active Bicyclo[3.3.1]nonanes

  • Application Summary : This research explores the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes for potential use in anticancer chemotherapeutics .
  • Methods and Procedures : The study involves the extraction of valuable compounds from various plants to isolate many life-saving medicines .
  • Results and Outcomes : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

4. Synthesis of Azabicyclo[2.2.1]heptane Nitroxide

  • Application Summary : This research involves the synthesis of a more complex bicyclo[3.3.1]nonane nitroxide .
  • Methods and Procedures : The study started with the rhenium-catalyzed hydrogen peroxide oxidation of 1,5-cyclooctadiene .
  • Results and Outcomes : The study successfully synthesized a more complex bicyclo[3.3.1]nonane nitroxide .

5. Construction of Diversely Functionalized Bicyclo[3.3.1]nonanes

  • Application Summary : This research explores the construction of diversely functionalized bicyclo[3.3.1]nonanes for potential use in anticancer chemotherapeutics .
  • Methods and Procedures : The study involves the extraction of valuable compounds from various plants to isolate many life-saving medicines .
  • Results and Outcomes : The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products due to its exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

6. Synthesis of Complex Bicyclo[3.3.1]nonane Nitroxide

  • Application Summary : This research involves the synthesis of a more complex bicyclo[3.3.1]nonane nitroxide .
  • Methods and Procedures : The study started with the rhenium-catalyzed hydrogen peroxide oxidation of 1,5-cyclooctadiene .
  • Results and Outcomes : The study successfully synthesized a more complex bicyclo[3.3.1]nonane nitroxide .

Future Directions

The future directions for 2-Azabicyclo[3.1.1]heptane-1-carboxylic acid could involve further functionalization to build up a library of bridged aza-bicyclic structures .

properties

IUPAC Name

2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-5(4-7)1-2-8-7/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNUHXSVDHMLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[3.1.1]heptane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 2
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 3
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 4
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 5
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid
Reactant of Route 6
2-Azabicyclo[3.1.1]heptane-1-carboxylic acid

Citations

For This Compound
3
Citations
A De Blieck, CV Stevens - Synlett, 2011 - thieme-connect.com
An improved two-step synthetic approach towards 3-(2-chloroethyl) cyclobutanone is described and used in the synthesis of a class of 2-alkyl-2-azabicyclo [3.1. 1] heptane-1-…
Number of citations: 4 www.thieme-connect.com
S He, J Hao, ER Ashley, HR Chobanian, B Pio… - Tetrahedron …, 2016 - Elsevier
Synthesis of novel 2-azabicyclo[3.1.1]heptane-5-carboxylic acid - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in View PDF …
Number of citations: 3 www.sciencedirect.com
DS Radchenko, N Kopylova… - The Journal of …, 2009 - ACS Publications
Practical syntheses of 2-azabicyclo[3.1.1]heptane-1-carboxylic (2,4-methanopipecolic), 2-azabicyclo[2.2.2]octane-1-carboxylic (2,5-ethanopipecolic), and 9-azabicyclo[3.3.1]nonane-1-…
Number of citations: 23 pubs.acs.org

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